molecular formula C18H14F3N3O6S B583619 Ponazuril-d3 CAS No. 1346602-48-9

Ponazuril-d3

Cat. No.: B583619
CAS No.: 1346602-48-9
M. Wt: 460.399
InChI Key: VBUNOIXRZNJNAD-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ponazuril-d3, also known as Toltrazuril-d3 Sulfone (CAS 1346602-48-9), is a high-purity, deuterated chemical reference standard intended for analytical applications in pharmaceutical and veterinary research . As a deuterated analog of Ponazuril, it is designed for use in analytical method development, method validation (AMV), and Quality Control (QC) during the synthesis and formulation stages of drug development . It serves as a critical tool for ensuring traceability and compliance with pharmacopeial standards (such as USP or EP), facilitating precise and reliable quantification in mass spectrometry-based assays . The parent compound, Ponazuril, is a triazinetrione antiprotozoal agent with a molecular formula of C18H14F3N3O6S and is known for its high lipid solubility, which enables effective cellular penetration . Its primary mechanism of action involves targeting apicomplexan protozoa by interfering with pyrimidine synthesis, a crucial process for nucleic acid production, thereby preventing parasite replication and survival . Ponazuril is a well-established veterinary medication, notably used to treat Equine Protozoal Myeloencephalitis (EPM) caused by Sarcocystis neurona , and has demonstrated efficacy against other coccidian parasites like Eimeria and Cystoisospora in various species . This product, this compound, is provided as a characterized compound for analytical purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary clinical applications .

Properties

CAS No.

1346602-48-9

Molecular Formula

C18H14F3N3O6S

Molecular Weight

460.399

IUPAC Name

1-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3

InChI Key

VBUNOIXRZNJNAD-BMSJAHLVSA-N

SMILES

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F

Synonyms

1-Methyl-3-[3-methyl-4-[4-[(trifluoromethyl)sulfonyl]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione-d3;  Toltrazuril-d3 Sulfone; 

Origin of Product

United States

Synthesis and Chemical Characterization of Deuterated Ponazuril Ponazuril D3

Methodologies for Deuterium (B1214612) Incorporation in Ponazuril (B1679043) Analogues

The synthesis of deuterated compounds like Ponazuril-d3 involves the strategic replacement of hydrogen atoms with deuterium. stackexchange.com While specific synthetic routes for this compound are often proprietary, general methodologies for deuterium incorporation into organic molecules, including those with heterocyclic structures like the triazine ring in Ponazuril, are well-established. researchgate.netrsc.org

Common strategies for deuterium labeling include:

Catalytic Hydrogen-Deuterium Exchange: This method utilizes a metal catalyst (e.g., platinum, palladium) to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). researchgate.netrsc.org The regioselectivity of this exchange can often be controlled by the choice of catalyst and reaction conditions.

Acid- or Base-Catalyzed Exchange: Protons on a molecule that are in an acidic or basic environment can be exchanged for deuterium. This is particularly effective for protons adjacent to carbonyl groups or other electron-withdrawing groups. scielo.org.mx

Reduction of Functional Groups with Deuterated Reagents: Functional groups such as carbonyls, esters, or nitriles can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium at specific positions. scielo.org.mx

Synthesis from Deuterated Precursors: A common approach is to use a commercially available or synthesized deuterated starting material and build the final molecule through a series of chemical reactions. researchgate.net For this compound, this could involve using a deuterated methylating agent to introduce the -d3 methyl group.

A plausible synthetic approach for this compound, which is 1-(Methyl-d3)-3-{3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl}-1,3,5-triazinane-2,4,6-trione, would involve the use of a deuterated methyl source, such as methyl-d3 iodide (CD₃I) or dimethyl-d3 sulfate (B86663) ((CD₃)₂SO₄), in the final N-methylation step of the triazine ring synthesis. sigmaaldrich.comchemicalbook.com

Spectroscopic and Chromatographic Methods for Isotopic Purity Assessment

Ensuring the isotopic purity of this compound is critical for its use as an internal standard. rsc.org A combination of spectroscopic and chromatographic techniques is employed to determine the percentage of the desired deuterated compound and to identify and quantify any non-deuterated (d0) or partially deuterated species. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate this compound from any non-isotopically labeled impurities. acs.orgnih.gov A reversed-phase HPLC method, often with a C18 column, can effectively separate Ponazuril based on its polarity. nih.gov While HPLC alone cannot distinguish between isotopologues, it is essential for assessing chemical purity. nih.gov

Mass Spectrometry (MS): Mass spectrometry is the primary technique for determining isotopic enrichment. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation of this compound from its non-deuterated counterpart due to the mass difference of the deuterium atoms. rsc.orgnih.gov By analyzing the isotopic cluster of the molecular ion, the percentage of d3, d2, d1, and d0 species can be calculated, thus providing a quantitative measure of isotopic purity. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is invaluable for confirming the position of the deuterium label within the molecule. rsc.orgrsc.org In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be absent or significantly reduced, while a corresponding signal would appear in the ²H NMR spectrum, confirming the location of the deuterium atoms on the methyl group.

Interactive Data Table: Analytical Techniques for this compound Characterization

Analytical TechniquePurposeKey Findings
HPLCChemical Purity AssessmentSeparation from non-isotopic impurities
HRMSIsotopic Purity AssessmentDetermination of the percentage of d3, d2, d1, and d0 species
¹H NMRStructural ConfirmationAbsence of N-methyl proton signal
²H NMRStructural ConfirmationPresence of a signal corresponding to the N-methyl deuterons

Stereochemical and Regiochemical Considerations in Deuterium Labeling

The synthesis of deuterated compounds requires careful consideration of stereochemistry and regiochemistry to ensure the deuterium atoms are incorporated at the desired positions and with the correct spatial orientation. numberanalytics.comuio.no

Regiochemistry: This refers to the specific location of the deuterium label within the molecule. For this compound, the deuterium atoms are located on the methyl group attached to the triazine ring. sigmaaldrich.compharmaffiliates.com Achieving this specific regioselectivity is typically accomplished by using a deuterated reagent, such as methyl-d3 iodide, in the N-methylation step of the synthesis. scielo.org.mx Alternative methods, like H-D exchange, would likely lead to a mixture of products with deuterium incorporated at various positions, which would be undesirable for its intended use as an internal standard. researchgate.net

Stereochemistry: Ponazuril itself does not have any chiral centers, meaning it does not exist as different stereoisomers (enantiomers or diastereomers). The triazinane-2,4,6-trione ring is planar. Therefore, stereochemical considerations that are crucial for many chiral drugs are not a factor in the synthesis of this compound. drugbank.comchemsrc.com However, for other deuterated heterocyclic compounds, controlling the stereochemistry during synthesis is a significant challenge and often involves the use of chiral catalysts or auxiliaries to direct the reaction to form the desired stereoisomer. numberanalytics.comnih.gov

Structural Elucidation Techniques for Deuterated Metabolites

When Ponazuril is administered, it is metabolized in the body, and its deuterated counterpart, this compound, will undergo similar metabolic transformations. The resulting deuterated metabolites are essential for understanding the drug's metabolic fate. The structural elucidation of these metabolites relies heavily on advanced analytical techniques. researchgate.netdiva-portal.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, are powerful tools for detecting and identifying metabolites in complex biological matrices like plasma and urine. diva-portal.orgnih.gov The chromatographic separation helps to isolate individual metabolites before they enter the mass spectrometer. The mass spectrometer then provides the molecular weight of the metabolite. By comparing the mass spectra of the metabolites of Ponazuril and this compound, the number of deuterium atoms retained in the metabolite can be determined. researchgate.net Fragmentation patterns obtained from MS/MS experiments provide further structural information, helping to pinpoint the site of metabolic modification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure determination, especially for novel metabolites, isolation followed by NMR spectroscopy is often necessary. researchgate.netfrontiersin.org Techniques like LC-SPE-NMR, which couples liquid chromatography with solid-phase extraction and NMR, allow for the automated purification and structural analysis of metabolites. researchgate.netfrontiersin.org High-resolution NMR can provide detailed information about the connectivity of atoms and the stereochemistry of the metabolite.

Integrated Analytical Platforms: Modern approaches often integrate multiple analytical techniques, such as UHPLC-MS-SPE-NMR, to provide a comprehensive characterization of metabolites. frontiersin.org This integrated workflow allows for the putative identification of metabolites based on retention time and mass spectral data, followed by targeted purification and definitive structural elucidation by NMR. frontiersin.org

Interactive Data Table: Research Findings on Deuterated Metabolite Analysis

Research FindingAnalytical Technique(s) UsedSignificance
Determination of isotopic enrichment and structural integrity of various deuterated compounds. rsc.orgrsc.orgLC-ESI-HRMS, NMREstablishes a reliable strategy for assessing the quality of deuterated standards.
Characterization of drug metabolites in biological samples. diva-portal.orgHPLC-MS/MSDemonstrates the utility of tandem mass spectrometry in identifying metabolic pathways.
Automated purification and structure elucidation of targeted metabolites. frontiersin.orgUHPLC-MS-SPE-NMRProvides a high-throughput method for confident metabolite identification.
De novo structural elucidation of an unknown metabolite from mass spectrometric data. nih.govresearchgate.netHigh-Resolution MSnShowcases the power of mass spectrometry in identifying novel compounds without the need for extensive purification and NMR.

Advanced Analytical Methodologies Utilizing Ponazuril D3 As a Research Tool

Development of Quantitative Assays Employing Ponazuril-d3 as an Internal Standard

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. The use of a stable isotope-labeled IS like this compound is highly advantageous because it co-elutes with the unlabeled analyte and behaves almost identically during extraction and ionization, but is distinguishable by its higher mass. lumiprobe.com This allows for effective compensation for matrix effects and variations in sample processing. chemrxiv.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for quantitative bioanalysis due to its high sensitivity and selectivity. spectroscopyonline.com In this context, this compound is an ideal internal standard for the quantification of Ponazuril (B1679043). veeprho.com The method involves separating the analyte from other matrix components using high-performance liquid chromatography (HPLC) before detection by a tandem mass spectrometer. ca.gov

The mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte (Ponazuril) and the internal standard (this compound). researchgate.netsigmaaldrich.com Because this compound has nearly identical chromatographic retention time and ionization efficiency to Ponazuril, the ratio of the analyte's peak area to the internal standard's peak area provides a highly consistent and accurate measure, correcting for potential sample loss during extraction or fluctuations in instrument response. researchgate.net Deuterated standards such as Dimetridazole-D3 have been successfully used in similar assays for other veterinary drugs. researchgate.net

Table 1: Illustrative LC-MS/MS MRM Parameters for Ponazuril and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Ponazuril 458.0331.1 (Quantifier)25100
458.0155.1 (Qualifier)4050
This compound (IS) 461.0334.1 (Quantifier)25100

This table is for illustrative purposes. Actual parameters must be optimized for the specific instrument and method.

While LC-MS/MS is the preferred method, HPLC with spectrophotometric (e.g., Ultraviolet-Visible, UV-Vis) detection is also utilized for quantitative analysis. oatext.com In an HPLC-UV method, an internal standard is used to correct for variations in extraction recovery and injection volume. researchgate.net

When using this compound as an internal standard in an HPLC-UV assay, it would be separated chromatographically from Ponazuril. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. oatext.com However, the primary advantage of a deuterated standard—its mass difference—is not leveraged by a spectrophotometric detector. Therefore, a structurally similar, non-labeled compound could also serve as an internal standard in this type of assay. researchgate.net The key requirement is that the internal standard must be chromatographically resolved from the analyte and any other interfering components in the sample matrix. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique, though it is more commonly applied to volatile and thermally stable compounds. oiv.int For non-volatile compounds like Ponazuril, a chemical derivatization step would be necessary to increase volatility and thermal stability, making it suitable for GC analysis.

In a GC-MS method, this compound would serve as an excellent internal standard. lumiprobe.com Both the analyte and the internal standard would undergo derivatization and then be injected into the GC-MS system. They would co-elute from the GC column and be distinguished by the mass spectrometer based on their mass difference. oiv.int This approach is well-established for the analysis of various compounds where deuterated internal standards are used to ensure accuracy by correcting for variability in both the derivatization reaction and the analytical measurement. nih.gov

Method Validation Parameters for Bioanalytical Quantification

Bioanalytical method validation is the process of demonstrating that a quantitative analytical method is suitable, reliable, and reproducible for its intended purpose. ajpsonline.comstanford.edu When using this compound as an internal standard, specific validation parameters are assessed to ensure the integrity of the analytical data. nih.gov

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. europa.eubebac.at Specificity is the ultimate degree of selectivity, demonstrating that the method produces a response for only the substance being measured. bebac.at

To assess selectivity when using this compound, the following steps are typically performed:

Analyte Interference Check: Blank matrix samples from at least six different sources are analyzed to ensure that no endogenous components interfere with the detection of Ponazuril at its retention time. europa.eu

Internal Standard Interference Check: The same blank matrix samples are spiked only with Ponazuril (the analyte) and analyzed to ensure no component gives a signal in the mass transition of this compound.

Analyte Channel Crosstalk: A high-concentration sample of the analyte is analyzed to check for any signal contribution into the internal standard's detection channel.

Internal Standard Channel Crosstalk: A sample containing only the internal standard is analyzed to confirm the absence of the unlabeled analyte and to check for any signal contribution to the analyte's detection channel.

According to regulatory guidelines, the response of any interfering peaks at the retention time of the analyte should not be more than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ). For the internal standard, the interference should not exceed 5% of its response. europa.eu

The linear dynamic range is the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. researchgate.netspeciation.net This is established using a calibration curve.

A calibration curve is generated by preparing a series of standards in the same biological matrix as the samples. These standards contain known concentrations of the analyte (Ponazuril) and a constant concentration of the internal standard (this compound). sigmaaldrich.com The samples are processed and analyzed, and the peak area response ratio (analyte peak area / internal standard peak area) is plotted against the nominal concentration of the analyte.

A linear regression analysis is applied to the data points. The relationship is typically described by the equation y = mx + c, where 'y' is the peak area ratio, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. A correlation coefficient (r²) close to 1.0 indicates a strong linear relationship. researchgate.net The calibration curve must encompass the expected concentration range of the unknown samples, including the LLOQ and the Upper Limit of Quantification (ULOQ). bebac.at

Table 2: Example Data for a Calibration Curve Using this compound as an Internal Standard

Nominal Ponazuril Conc. (ng/mL)Ponazuril Peak AreaThis compound (IS) Peak AreaPeak Area Ratio (Analyte/IS)
1.0 (LLOQ)4,950998,5000.005
2.512,6001,015,0000.012
5.024,800995,2000.025
10.051,1001,020,0000.050
50.0254,0001,011,0000.251
100.0506,0001,005,0000.504
200.0 (ULOQ)999,700997,8001.002

This table contains representative data. A typical calibration curve consists of at least six non-zero concentration levels. nih.gov

Determination of Limit of Detection and Limit of Quantification

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Methodologies for determining the LOD and LOQ for ponazuril often involve the analysis of blank samples fortified with decreasing concentrations of the analyte. The LOD is frequently established at a signal-to-noise ratio of 3:1, while the LOQ is typically set at a signal-to-noise ratio of 10:1 or is determined as the lowest point on the calibration curve that meets predefined criteria for accuracy and precision. nih.govresearchgate.net For instance, in the development of a high-performance liquid chromatography (HPLC) method for ponazuril in plasma, a lower limit of quantification of 0.1 µg/mL was established using a 100 µL sample volume. researchgate.net In other studies involving similar compounds, LODs have been reported in the range of 0.03 ng/mL to 2.5 ng/mL, with LOQs ranging from 0.1 ng/mL to 5 ng/mL, depending on the matrix and the analytical technique employed. researchgate.netfrontiersin.orgnih.gov

The determination of these limits is fundamental for ensuring that the analytical method is suitable for its intended purpose. For example, methods designed for residue analysis in food products will require lower LODs and LOQs than those used for pharmacokinetic studies where higher concentrations are expected. researchgate.net

Table 1: Examples of LOD and LOQ Values in Analytical Methods

Analyte/MethodMatrixLODLOQ
Ponazuril/HPLC researchgate.netPlasma-0.1 µg/mL
Diclazuril (B1670474)/LC-MS researchgate.netPlasma0.03 ng/mL1 ng/mL
Prednisolone/HPLC frontiersin.orgnih.govPlasma2.5 ng/mL5 ng/mL
Vitamin D3/HPLC walshmedicalmedia.com-1.10 - 1.64 ng/mL3.60 - 5.02 ng/mL

This table is for illustrative purposes and values may vary based on specific experimental conditions.

Evaluation of Accuracy, Precision, and Analytical Recovery

The validation of an analytical method hinges on the rigorous evaluation of its accuracy, precision, and recovery. Accuracy refers to the closeness of a measured value to the true value, precision describes the reproducibility of measurements, and recovery is the efficiency of the extraction process.

This compound is instrumental in achieving high accuracy and precision. By adding a known amount of the deuterated standard to the sample at the beginning of the extraction process, any loss of the analyte during sample preparation can be corrected for. clearsynth.com This is because this compound has nearly identical chemical and physical properties to ponazuril and will therefore behave similarly during extraction, but it can be distinguished by mass spectrometry due to its higher mass. sigmaaldrich.com

Studies validating methods for ponazuril and related compounds consistently report high levels of accuracy and precision. For example, an HPLC method for ponazuril demonstrated precision and accuracy well within the ranges set by regulatory bodies, with recovery rates exceeding 95%. researchgate.net Similarly, methods for other drugs have shown intra- and inter-assay variability to be low, often below 15%, which is a common acceptance criterion in bioanalytical method validation. frontiersin.orgnih.gov

Table 2: Representative Accuracy, Precision, and Recovery Data

Analyte/MethodAccuracy (% Bias)Precision (% RSD)Recovery (%)
Ponazuril/HPLC researchgate.netWithin FDA guidelinesWithin FDA guidelines>95
Prednisolone/HPLC frontiersin.orgnih.gov-Intra-assay: 2.5-5.8, Inter-assay: 1.01-6.2596
Diclazuril/LC-MS researchgate.net<8.8Within-run: <10.5, Between-run: <11.785
25-Hydroxyvitamin D2 & D3/SPE-UHPLC thermofisher.com-<4.294.4 - 96.3

This table presents typical performance characteristics and specific values can differ between laboratories and methods.

Investigation of Matrix Effects and Optimization of Internal Standard Normalization

Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and can significantly impact the ionization of an analyte in the mass spectrometer, a phenomenon known as the matrix effect. chromatographyonline.com This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. waters.com

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. chromatographyonline.comwuxiapptec.com Because this compound co-elutes with the unlabeled analyte and experiences the same ionization suppression or enhancement, the ratio of the analyte peak area to the internal standard peak area remains constant, even in the presence of matrix interferences. clearsynth.comresearchgate.net This normalization is crucial for obtaining reliable quantitative data. nih.gov

Research focuses on optimizing the concentration of the internal standard and ensuring that the chromatographic conditions provide co-elution of the analyte and the standard to effectively mitigate matrix effects. chromatographyonline.com The effectiveness of this approach has been demonstrated in numerous studies where the use of a deuterated internal standard significantly improved the accuracy and reproducibility of the method in complex biological samples. lcms.cz

Sample Preparation Techniques for Complex Biological Matrices

The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. slideshare.net The choice of technique depends on the physicochemical properties of the analyte and the nature of the matrix.

Liquid-Liquid Extraction (LLE) Procedures

Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com For the analysis of ponazuril in plasma, a common LLE procedure involves the extraction of the drug with an organic solvent like chloroform. researchgate.net In a typical protocol, a measured volume of plasma is mixed with the internal standard (this compound), followed by the addition of the extraction solvent. researchgate.net After vigorous mixing and centrifugation to separate the layers, the organic layer containing the analyte and internal standard is transferred, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis. frontiersin.org

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction is a more selective and often more efficient sample preparation technique compared to LLE. waters.comlcms.cz It utilizes a solid sorbent packed into a cartridge or plate to retain the analyte from the liquid sample. Interfering compounds can be washed away, and the purified analyte is then eluted with a small volume of solvent.

For triazine compounds like ponazuril, reversed-phase SPE cartridges (e.g., C18) are commonly employed. researchgate.net The general steps of an SPE protocol include:

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or a buffer.

Loading: The pre-treated sample (often diluted or with pH adjusted) is passed through the cartridge.

Washing: The cartridge is washed with a weak solvent to remove matrix components without eluting the analyte.

Elution: A strong organic solvent is used to elute the analyte and the internal standard. thermofisher.com

The resulting eluate is then typically evaporated and reconstituted before injection into the analytical instrument. SPE methods are known for providing cleaner extracts and higher recovery rates compared to LLE. lcms.cz

Protein Precipitation Methods

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, which is often a necessary first step before further extraction or direct analysis. phenomenex.comslideshare.net Proteins can interfere with analysis by precipitating in the analytical column or by suppressing the ionization of the analyte in the mass spectrometer. researchgate.net

Commonly used protein precipitating agents include organic solvents like acetonitrile (B52724) and acids such as trichloroacetic acid (TCA) or perchloric acid. nih.govresearchgate.net The process involves adding the precipitating agent to the plasma sample, vortexing to ensure thorough mixing, and then centrifuging to pellet the precipitated proteins. The clear supernatant containing the analyte and the internal standard can then be directly injected for analysis or subjected to further cleanup steps like LLE or SPE. researchgate.net While simple, protein precipitation may not remove all matrix interferences, and the choice of precipitant can influence the degree of ion suppression. researchgate.net

Table 3: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids. mdpi.comSimple, inexpensive.Can be labor-intensive, may form emulsions, less selective. gerstelus.com
Solid-Phase Extraction (SPE) Adsorption onto a solid sorbent. waters.comHigh selectivity, high recovery, cleaner extracts, easily automated. lcms.czgerstelus.comCan be more expensive, requires method development.
Protein Precipitation (PPT) Insolubilization of proteins. phenomenex.comslideshare.netFast, simple, applicable to small sample volumes. researchgate.netnih.govMay not remove all interferences, potential for ion suppression. researchgate.net

Stability Profiling of this compound in Analytical Solutions and Biological Samples

The stability of an analytical standard, such as this compound, is a critical parameter in the development and validation of bioanalytical methods. Ensuring that the analyte remains unchanged during the collection, processing, storage, and analysis of samples is fundamental to obtaining accurate and reproducible results. This section details the stability of this compound in various analytical solutions and biological matrices under different storage conditions. While specific stability data for the deuterated form (d3) is limited, the stability is expected to be comparable to its non-labeled counterpart, Ponazuril, as deuterium (B1214612) labeling does not typically alter fundamental chemical stability.

Stability in Analytical Solutions

The integrity of stock and working solutions of this compound is paramount for accurate quantification. Stability is influenced by factors such as solvent, temperature, and light exposure.

Stock Solutions: Ponazuril is a compound that is soluble in solvents like dimethyl sulfoxide (B87167) (DMSO). medchemexpress.com For long-term storage, freezing is the recommended method to maintain the integrity of the compound. A safety data sheet for D3-Toltrazuril sulfone indicates that the product is chemically stable under standard ambient conditions at room temperature. hpc-standards.com However, for prepared stock solutions, specific temperature and duration guidelines are crucial. Strong oxidizing agents have been identified as materials that are incompatible with D3-Toltrazuril sulfone. hpc-standards.com

Recommended Storage Conditions for Ponazuril Stock Solutions
Storage TemperatureRecommended Maximum Storage PeriodSource
-80°C2 years medchemexpress.com
-20°C1 year medchemexpress.com

Compounded Formulations: In the absence of comprehensive stability studies for specific compounded formulations, guidelines from the United States Pharmacopeia (USP) are often referenced. For aqueous oral formulations that are not sterile, the beyond-use date (BUD) is suggested to be no more than 14 days when kept at controlled, cool temperatures. wisc.edu This general guideline is applied when specific stability data for a particular drug preparation is unavailable. wisc.edu

Stability in Biological Samples

Investigating the stability of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. The most common matrix for such studies is plasma.

Plasma Stability: Research into the stability of Ponazuril in feline plasma provides valuable insights. A study was conducted to determine the stability of ponazuril in plasma samples stored at -80°C, a standard temperature for long-term storage in many laboratories. nih.gov In this study, plasma samples were spiked with ponazuril at concentrations of 0.3, 7.5, and 15 µg/mL and analyzed weekly for twelve weeks. nih.gov

The findings indicated that there was no discernible loss of the drug at any concentration for the initial four weeks of storage at -80°C. nih.gov Following this period, a minimal degree of degradation was observed. Between day 35 and day 70, the average loss was less than 5%. nih.gov By days 77 and 84, the average loss was approximately 6%. nih.gov These results suggest that ponazuril is stable in plasma for at least four weeks when stored at -80°C, with only minimal degradation occurring over a period of up to twelve weeks. nih.gov

Stability of Ponazuril in Feline Plasma at -80°C
Storage DurationAverage Drug Loss (%)Source
Weeks 1-4 (Days 1-28)0% nih.gov
Weeks 5-10 (Days 35-70)<5% nih.gov
Weeks 11-12 (Days 77-84)6% nih.gov

The stability of analytes in biological samples can be influenced by various pre-analytical factors, including the type of collection tube, storage temperature before processing, and the duration of storage. bevital.no While most analytes show stability for up to 24 hours under various conditions, some can be significantly affected by delays in processing or storage temperature. bevital.no For metabolomics studies, it has been observed that the majority of metabolites in serum and plasma are stable for 24 hours on cool packs or at room temperature in non-centrifuged tubes, though some amino acids and biogenic amines may show instability within 3 hours. plos.org

Pharmacokinetic and Metabolic Research Applications of Ponazuril D3

Investigation of Pharmacokinetic Profiles in Experimental Animal Models

The accurate characterization of a drug's pharmacokinetic profile is fundamental to its development. Studies in various experimental animal models, facilitated by the use of internal standards like Ponazuril-d3, have provided detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of ponazuril (B1679043).

Research across multiple species demonstrates that ponazuril generally exhibits good but variable oral absorption, characterized by a slow rate to reach maximum concentration. In piglets given a 20 mg/kg oral dose, the absorption rate constant (Ka) was estimated to be 0.041 per hour. frontiersin.org Studies in other species show a prolonged time to reach maximum plasma concentration (Tmax), suggesting slow absorption processes. For instance, Tmax was observed at approximately 48 hours in piglets, 84 hours in llamas, and a mean of 56 hours in green turtles, though with high variability. frontiersin.orgnih.govnih.gov In red-footed tortoises, oral absorption was noted as being particularly prolonged. nih.gov The extent of absorption is significant, contributing to sustained drug concentrations in the body. frontiersin.orgnih.govresearchgate.net

Following absorption, ponazuril is widely distributed in the body, a characteristic linked to its lipophilicity (LogP = 3.1). nih.govfrontiersin.org Pharmacokinetic modeling in piglets revealed a larger volume of distribution in the central compartment (plasma and well-perfused organs) compared to the peripheral compartment. frontiersin.org The apparent volume of distribution was calculated to be 735 mL/kg in piglets. nih.govnih.gov Studies have confirmed that ponazuril distributes from the systemic circulation into various tissues. Notably, it has been shown to cross the blood-brain barrier, a crucial factor for its efficacy in treating neurologic diseases like equine protozoal myeloencephalitis. researchgate.netillinois.edu The gut-associated lymphoid tissue, including Peyer's patches in the small intestine, is a key immunological site where drug distribution is relevant for treating intestinal protozoa. nih.gov

The elimination of ponazuril from the body is a slow process, contributing to its long-lasting effects. The primary route of excretion is via the feces. In a study involving piglets, a cumulative 86.42% of the administered oral dose was recovered in feces over a 1,020-hour period, while only 0.31% was found in the urine. nih.govfrontiersin.org This indicates that biliary excretion or direct secretion into the gastrointestinal tract are the main elimination pathways, with minimal renal clearance. nih.govfrontiersin.org The elimination half-life (T½) is consequently long and varies between species: approximately 135 hours in weaned pigs, 135.5 hours in llamas, and 129 hours in goats. nih.govresearchgate.net This slow excretion ensures that effective drug concentrations are maintained in the body for an extended period. frontiersin.org

Systemic exposure to ponazuril following oral administration has been quantified in numerous animal models. The maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) are key parameters that vary by species and dose. In piglets receiving a 20 mg/kg oral dose, the mean Cmax was approximately 18 µg/mL. frontiersin.org In llamas given the same dose, the Cmax was 23.6 mg/L, with an AUC of 7,516 h·mg/L. nih.gov Studies in green turtles showed a Cmax of 3.3 µg/ml after a 100 mg/kg dose. nih.gov The absolute oral bioavailability of ponazuril was determined to be high in piglets, with a final estimate of 81%, indicating efficient absorption into the systemic circulation. nih.govfrontiersin.org

Table 1: Selected Pharmacokinetic Parameters of Ponazuril in Various Animal Species

Species Oral Dose (mg/kg) Cmax (µg/mL) Tmax (h) Elimination Half-life (h) Bioavailability (%) Reference
Piglets 20 18 ~48 ~135 81 frontiersin.org
Llamas 20 23.6 84 135.5 Not Determined nih.gov
Goats 10 9 36 129 Not Determined researchgate.net
Cats 50 7.49 14.67 136 Not Determined frontiersin.org
Green Turtles 100 3.3 56 94 Not Determined nih.gov

Pharmacokinetic modeling provides a deeper understanding of a drug's disposition. For ponazuril, studies in piglets have revealed non-linear kinetics, specifically a Michaelis-Menten elimination pattern. nih.govfrontiersin.orgnih.gov This means that the elimination processes can become saturated at higher concentrations. frontiersin.org A nonlinear mixed-effects (NLME) model for piglets estimated the Michaelis-Menten constant (Km) to be 10.8 µg/mL and the maximum metabolic rate (Vm) to be 0.083 mg/kg/h. nih.govfrontiersin.orgnih.gov In peafowl, evidence suggested potential non-linear absorption, as a doubling of the dose did not result in a proportional increase in plasma concentration and AUC. frontiersin.org These complex models are critical for accurately predicting drug behavior and informing dosing regimens. medrxiv.orgnih.govmdpi.com

Detailed Elucidation of Metabolic Pathways and Metabolite Identification

Ponazuril, also known as toltrazuril (B1682979) sulfone, is itself the major and active metabolite of the parent drug toltrazuril. nih.govresearchgate.net The biotransformation of toltrazuril to ponazuril is a key metabolic step that occurs in animals. nih.gov

The use of deuterated compounds like this compound is a powerful tool in metabolic research. nih.gov While the specific subsequent metabolic pathways of ponazuril are not extensively detailed in available research, the methodology for such investigations relies on stable isotope labeling. By administering a mixture of the non-labeled drug and its deuterated version, researchers can use mass spectrometry to identify metabolites. The drug and its metabolites will appear as distinctive paired ion peaks, separated by the mass difference of the deuterium (B1214612) atoms, which helps to distinguish them from endogenous molecules in the biological sample. Although ponazuril is primarily excreted unchanged in the feces, any biotransformation it does undergo could be elucidated using these established metabolomics techniques. nih.govfrontiersin.orgmetabolomicsworkbench.org

Identification of Major and Minor Metabolites using Deuterated Tracers

The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in drug metabolism studies. Deuterated tracers are particularly effective for metabolite identification because they are innocuous and can be readily detected using mass spectrometry (MS). nih.gov In a typical study, a mixture containing a 1:1 ratio of the deuterated drug (this compound) and the non-deuterated parent drug (ponazuril) is administered to an in vivo or in vitro system.

When the resulting samples are analyzed by mass spectrometry, the parent drug will appear as a characteristic doublet signal separated by the number of deuterium atoms (in this case, three mass units). Any metabolites formed from the drug will also exhibit this same isotopic pattern, allowing them to be distinguished from endogenous compounds or artifacts in the biological matrix. nih.gov This "isotope signature" simplifies the process of tracking the metabolic fate of the drug, enabling researchers to confidently identify both major and minor metabolic products, which might otherwise be difficult to detect. The use of deuterated internal standards is also a recognized method for improving the accuracy and precision of chromatographic quantification. researchgate.net

Assessment of Metabolic Stability in In Vitro Enzymatic Systems (e.g., Microsomes, Hepatocytes)

Metabolic stability, defined as the susceptibility of a compound to biotransformation, is a critical parameter evaluated during drug discovery. srce.hr In vitro systems such as liver microsomes and hepatocytes are standard models for these assessments. srce.hrspringernature.com Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes and are primarily used to evaluate Phase I metabolism. srce.hrnih.gov Hepatocytes (liver cells) contain a full complement of both Phase I and Phase II metabolic enzymes and transporters, offering a more comprehensive model of liver metabolism. srce.hrnih.gov

The stability of a compound like this compound is determined by incubating it with one of these systems (e.g., human liver microsomes or cryopreserved human hepatocytes) and monitoring the disappearance of the parent compound over time using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.comnih.gov Key parameters derived from these studies include the in vitro half-life (t½) and the intrinsic clearance (CLint), which describes the maximum metabolic capacity of the liver for that compound. srce.hr By comparing the metabolic stability of this compound to that of unlabeled ponazuril, researchers can directly quantify the impact of deuteration on its metabolic fate.

Below is a table illustrating hypothetical data from such a comparative study.

CompoundIn Vitro SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Ponazuril Human Liver Microsomes3519.8
This compound Human Liver Microsomes759.2
Ponazuril Rat Liver Microsomes2824.7
This compound Rat Liver Microsomes5811.9
Ponazuril Dog Hepatocytes4216.5
This compound Dog Hepatocytes907.7

This table contains illustrative data for demonstration purposes and does not represent actual experimental results.

Role of Deuterium Kinetic Isotope Effects in Metabolic Transformations

The deuterium kinetic isotope effect (KIE) is a phenomenon that occurs when a carbon-hydrogen (C-H) bond that is cleaved during a rate-determining metabolic step is replaced with a stronger carbon-deuterium (C-D) bond. juniperpublishers.comresearchgate.net The greater mass of the deuterium atom results in a lower vibrational frequency and a higher activation energy required for bond cleavage. juniperpublishers.com Consequently, the rate of metabolism at the deuterated site is often significantly reduced. nih.gov

Comparative Pharmacokinetic and Metabolic Studies Across Diverse Animal Species

The pharmacokinetics of ponazuril have been studied in a wide range of animal species, revealing significant interspecies differences in how the drug is absorbed, distributed, metabolized, and eliminated. nih.govfrontiersin.org These studies form an essential baseline for predicting its behavior and for understanding how a deuterated analogue like this compound might behave.

Pharmacokinetic parameters for ponazuril vary dramatically by species. nih.gov For instance, the mean elimination half-life (t½) in cats was found to be approximately 136 hours, similar to that in goats (129 hours), llamas (135.5 hours), and swine (135 hours). nih.govfrontiersin.orgnih.gov This is more than double the half-life reported in cattle (around 58 hours) and horses (around 61.4 hours). avma.orgnih.govnih.gov The time to reach maximum plasma concentration (Tmax) also shows considerable variation, ranging from about 14.67 hours in cats to 84 hours in llamas. avma.orgnih.gov In piglets, ponazuril exhibits nonlinear, saturable (Michaelis-Menten) elimination kinetics. nih.govnih.gov

Absorption can also be inconsistent; studies in green turtles, for example, showed slow and highly variable absorption. tandfonline.com These differences underscore the importance of species-specific studies. Understanding the pharmacokinetic profile of ponazuril in various animals is crucial before undertaking further research with this compound to investigate how deuteration may alter these species-specific parameters.

The following table summarizes key pharmacokinetic parameters of ponazuril (non-deuterated) in various animal species following oral administration.

SpeciesDose (mg/kg)Tmax (hours)Cmax (µg/mL or mg/L)Elimination Half-life (t½, hours)
Cats nih.gov5014.67 ± 7.457.49 ± 2.06~136
Llamas avma.orgnih.gov2084 (range: 48-120)23.6 ± 6.0135.5 ± 16.7
Piglets (2-3 months) nih.gov542 (range: 36-48)5.83 ± 0.94135.28 ± 19.03
Piglets (2 weeks) nih.govfrontiersin.org20~48~18Nonlinear Elimination
Cattle avma.orgnih.gov5N/A0.91 (dose-adjusted)~58
Goats nih.govfrontiersin.org10~36N/A~129
Horses avma.orgN/AN/A1.12 (dose-adjusted)~61.4
Green Turtles tandfonline.com100223.3 (range: 1.7-5.6)94 (highly variable)

Cmax values reported in mg/L are equivalent to µg/mL. Some values are dose-adjusted for comparison. N/A indicates data not available in the cited sources.

Mechanistic and Efficacy Research of Ponazuril in Experimental Protozoan Models

In Vitro Studies on Protozoan Parasite Development and Viability

In vitro studies are fundamental in determining the direct effects of a compound on a pathogen. Research on ponazuril (B1679043) has utilized various cell culture systems to observe its impact on the growth, structure, and molecular processes of several protozoan parasites.

Quantification of Inhibitory Effects on Parasite Proliferation and Growth

Ponazuril has demonstrated significant inhibitory activity against the proliferation of various apicomplexan parasites in cell culture. Studies have quantified this effect, often by measuring the reduction in parasite numbers or production of progeny over time.

For instance, ponazuril significantly inhibits the production of Toxoplasma gondii tachyzoites in African green monkey kidney cells at concentrations of 5.0, 1.0, and 0.1 µg/mL. nih.govvt.edu Similarly, against Sarcocystis neurona, the causative agent of equine protozoal myeloencephalitis (EPM), ponazuril inhibited merozoite production by over 90% at a concentration of 1.0 µg/mL and by more than 95% at 5.0 µg/mL in cell cultures. usda.gov The activity of ponazuril has also been tested against Theileria equi, where it inhibited parasite replication in erythrocyte cultures at all tested concentrations, although complete elimination required a high concentration of at least 500 µg/mL. usda.govnih.gov Against the coccidian parasite Cystoisospora suis, ponazuril has a reported IC50 of 3.4 µg/mL. researchgate.net

Interactive Data Table: In Vitro Inhibitory Effects of Ponazuril

Parasite Species Cell Line / Culture System Concentration (µg/mL) Observed Effect Reference(s)
Toxoplasma gondii African Green Monkey Kidney Cells 0.1, 1.0, 5.0 Significant inhibition of tachyzoite production nih.gov, vt.edu
Sarcocystis neurona Bovine Turbinate Cells 0.1 - 1.0 94% reduction in merozoite production fda.gov
Sarcocystis neurona Cell Culture 1.0 >90% inhibition of merozoite production usda.gov
Sarcocystis neurona Cell Culture 5.0 >95% inhibition of merozoite production usda.gov
Theileria equi Equine Erythrocyte Culture ≥ 500 Complete elimination of parasites usda.gov, nih.gov
Neospora caninum Cell Culture 5.0 Inhibition of development after ~48 hours researchgate.net, nih.gov
Cystoisospora suis Cell Culture 3.4 IC50 (50% inhibitory concentration) researchgate.net

Analysis of Ultrastructural Alterations in Parasite Morphology

Electron microscopy studies have revealed distinct morphological changes in protozoan parasites following exposure to ponazuril. These alterations provide clues to the compound's mechanism of action. In studies with Neospora caninum and Sarcocystis neurona, treatment with 5 µg/mL of ponazuril led to the development of vacuoles within the parasites, followed by degeneration. researchgate.netnih.gov

Furthermore, ponazuril has been observed to interfere with cell division (cytokinesis). In S. neurona, it inhibited the ability of schizonts to undergo cytokinesis. researchgate.netnih.gov This aligns with findings in Toxoplasma gondii, where ponazuril induced the formation of multinucleated stages, indicating a failure in the final stages of cell division. researchgate.netnih.govauburn.edu In Eimeria tenella, treatment resulted in merozoites with irregular shapes, protrusions of the outer membrane, uneven chromatin, and mitochondrial swelling. nih.gov Abnormal development of wall-forming bodies (WFBI and WFBII) in macrogametocytes was also noted, suggesting an impact on oocyst wall formation. nih.gov

Identification of Cellular and Molecular Targets within Parasitic Organelles (e.g., Apicoplast)

Ponazuril is a triazine compound, a class of drugs believed to target the apicoplast, a non-photosynthetic plastid found in most apicomplexan parasites. researchgate.netillinois.edu This organelle is essential for the parasite's survival, as it is involved in crucial metabolic pathways, including the synthesis of fatty acids, heme, and isopentenyl pyrophosphate (IPP). nih.gov The primary mechanism of action is thought to be the inhibition of an enzyme vital for pyrimidine (B1678525) synthesis, which is necessary for the production of nucleic acids. ponazuril.netontosight.aipetmd.com By disrupting these pathways, ponazuril halts the replication and proliferation of the protozoal cells. ponazuril.net

While the apicoplast is a primary suspected target, the varied effects observed across different species suggest that the specific enzyme systems targeted or the downstream consequences of inhibition may differ among parasites. researchgate.netnih.gov For example, ponazuril treatment has also been associated with mitochondrial damage in parasites like Eimeria tenella and Toxoplasma gondii. nih.govfrontiersin.org

Investigations into Parasite Resistance Mechanisms

The development of drug resistance is a significant concern in chemotherapy. While specific mechanisms of resistance to ponazuril in protozoa are not extensively detailed in the available literature, general mechanisms of resistance in parasitic protozoa include decreased drug uptake, increased drug efflux through transporters like P-glycoproteins, or modification of the drug target. nih.gov The emergence of resistance to triazine drugs like diclazuril (B1670474) in Eimeria species in the poultry industry highlights the potential for resistance to develop against ponazuril. researchgate.net The persistence of parasites, where a subpopulation enters a dormant state that allows them to survive treatment, is another mechanism that can lead to treatment failure. mdpi.com Further research is needed to specifically identify and characterize ponazuril resistance mechanisms in the targeted protozoa.

In Vivo Efficacy Studies in Animal Disease Models

In vivo studies in laboratory animals are crucial for evaluating a drug's efficacy in a whole-organism context, providing insights into its potential clinical utility.

Evaluation of Anticoccidial and Antiprotozoal Activity in Controlled Infections

Ponazuril has demonstrated significant efficacy in various animal models of protozoan diseases.

In a mouse model of acute toxoplasmosis using the RH strain of T. gondii, ponazuril was effective for both prevention and treatment. nih.govvt.edu Prophylactic administration completely protected mice from the infection. nih.govvt.edu When used for treatment, 100% of mice that received ponazuril starting 3 days post-infection survived, and a high survival rate was observed even when treatment was delayed to 6 days post-infection. nih.govvt.eduresearchgate.net

Similarly, in mice experimentally infected with Neospora caninum, treatment with ponazuril completely prevented the formation of cerebral lesions. nih.govresearchgate.net Molecular analysis showed that the detectability of parasite DNA in the brains of treated animals was reduced by 90%. nih.govresearchgate.net

In studies on coccidiosis, ponazuril was effective against Eimeria vermiformis in mice, with no oocysts detected in the feces of treated mice compared to over 100,000 oocysts per gram in untreated controls. andrews.edu In chickens infected with Eimeria tenella, ponazuril administered in drinking water significantly reduced cecal lesions and the number of merozoites, with an anticoccidial index (ACI) of 196.9 at a concentration of 20 mg/L. nih.gov

Interactive Data Table: In Vivo Efficacy of Ponazuril in Animal Models

Animal Model Parasite Species Infection Model Key Efficacy Findings Reference(s)
Mice (CD-1) Toxoplasma gondii (RH strain) Acute Toxoplasmosis 100% protection when treated 3 days post-infection; 60-100% protection when treated 6 days post-infection. nih.gov, vt.edu, researchgate.net
Mice Neospora caninum Experimental Neosporosis Complete prevention of cerebral lesions; 90% reduction in detectable parasite DNA in the brain. nih.gov, researchgate.net
Mice (Mus musculus) Eimeria vermiformis Experimental Coccidiosis 100% efficacy in inhibiting oocyst development. andrews.edu
Chickens Eimeria tenella Experimental Coccidiosis ACI of 196.9; effective relief of cecal lesions and decreased merozoite numbers. nih.gov
Horses Sarcocystis neurona Naturally Occurring EPM 62% of horses showed clinical improvement after 28 days of treatment. researchgate.net, researchgate.net
Goats Coccidia spp. Natural Infection Significant decrease in fecal coccidia oocyst counts post-treatment. researchgate.net

These studies collectively underscore the potent antiprotozoal activity of ponazuril, providing a solid foundation for its application in veterinary medicine.

Assessment of Pathological Changes and Parasite Burden in Host Tissues

The efficacy of ponazuril in experimental protozoan models is frequently evaluated by examining its impact on the pathological changes and parasite load within host tissues. Research demonstrates that ponazuril can significantly mitigate tissue damage and reduce the presence of parasites.

In murine models of Neospora caninum infection, treatment with ponazuril has been shown to completely prevent the formation of cerebral lesions. nih.gov This protective effect on tissue pathology is accompanied by a substantial reduction in the parasite burden. For instance, in experimentally infected mice, ponazuril treatment reduced the detectability of N. caninum DNA by 90% in brain tissues. nih.govresearchgate.net Similarly, in calves experimentally infected with N. caninum, ponazuril treatment resulted in the complete abrogation of detectable parasites in the brain and other organs, whereas non-treated animals remained positive for parasite DNA in the brain and muscles. researchgate.net

Studies involving other protozoan parasites have yielded similar findings. In a mouse model for Eimeria vermiformis, a causative agent of coccidiosis, ponazuril treatment was highly effective. andrews.edu Fecal analysis of treated mice revealed no oocysts, in stark contrast to untreated control mice, which shed a geometric mean of over 104,000 oocysts per gram of feces. andrews.edu This indicates that ponazuril effectively inhibits the replication and development of the parasite within the gastrointestinal tract. andrews.edu

The reduction in parasite load is often directly correlated with the amelioration of pathological lesions. Studies on chronic Neospora caninum infection in mice have established a clear association between the brain parasite burden and the severity of cerebral lesions. bioone.org By effectively reducing the number of parasites, ponazuril consequently limits the extent of tissue damage inflicted by the infection.

Table 1: Effect of Ponazuril on Pathological Changes and Parasite Burden

ParasiteAnimal ModelEffect on Pathological ChangesEffect on Parasite BurdenReference
Neospora caninumMouseCompletely prevented the formation of cerebral lesions.Reduced parasite DNA detectability in the brain by 90%. nih.govresearchgate.net
Neospora caninumCalfReduced clinical symptoms such as fever.Complete abrogation of parasite detectability in the brain and other organs. researchgate.net
Eimeria vermiformisMouseNot specified, but treated mice produced significantly more feces, suggesting improved gut health.No oocysts observed in feces of treated mice. andrews.edu
Toxoplasma gondiiMouseProtected against fatal toxoplasmosis, preventing mortality.T. gondii DNA was undetectable by PCR in the brains of prophylactically treated mice. nih.govresearchgate.net

Correlation between Systemic Exposure and Efficacy in Animal Models

The relationship between the systemic exposure to ponazuril and its therapeutic efficacy is a critical aspect of its pharmacological profile. Studies have shown that achieving and maintaining adequate drug concentrations in the host's system is directly linked to its antiprotozoal activity.

Pharmacokinetic studies in various animal species have characterized the absorption, distribution, and elimination of ponazuril, providing insights into the exposure levels required for efficacy. In piglets, a single oral administration resulted in a mean peak plasma concentration (Cmax) of approximately 18 µg/mL at around 48 hours (Tmax), with an oral bioavailability of 81%. frontiersin.orgnih.gov The slow elimination and sustained plasma concentrations are thought to contribute to its long-lasting anticoccidial effects. frontiersin.orgnih.gov Similarly, in cats, a single oral dose achieved a peak plasma concentration of 7.49 ± 2.06 µg/ml, a level known to inhibit the growth of similar protozoan organisms. nih.gov

The dose-dependent nature of ponazuril's efficacy is well-documented. In a mouse model of acute Toxoplasma gondii infection, prophylactic treatment completely protected against the disease. nih.govresearchgate.net When treatment was initiated after infection, efficacy was clearly correlated with the dose; 100% of mice treated with higher doses were protected from fatal toxoplasmosis, whereas a lower dose protected 60% of the mice. nih.govresearchgate.net This demonstrates that higher systemic exposure can lead to a more robust therapeutic outcome.

Research suggests that concentrations of 1.0 µg/ml ponazuril can inhibit the production of Sarcocystis neurona merozoites by over 90%, and concentrations between 0.1–5.0 µg/ml significantly inhibit Toxoplasma gondii tachyzoite production in cell cultures. frontiersin.orgnih.gov The pharmacokinetic profiles observed in animal studies, such as in piglets and cats, show that administered doses can achieve plasma concentrations well within this effective range. frontiersin.orgnih.gov The sustained exposure, indicated by a long elimination half-life, ensures that the drug remains at therapeutic levels to effectively combat the parasite. frontiersin.orgnih.gov

Table 2: Pharmacokinetic Parameters of Ponazuril in Different Animal Species

Animal SpeciesPeak Plasma Concentration (Cmax)Time to Peak Concentration (Tmax)Elimination Half-Life (T1/2)Oral BioavailabilityReference
Piglet~18 µg/mL~48 hours~135 hours81% frontiersin.org
Cat7.49 ± 2.06 µg/mL14.67 ± 7.45 hours~136 hoursNot Determined nih.gov
LlamaNot Specified84 hours135.5 hoursNot Determined frontiersin.org
Horse (in DMSO)Not Specified7.91 hours (absorption half-life)Not Specified71% frontiersin.org

Investigation of Mode of Action in Host-Parasite Interactions

The mode of action of ponazuril against apicomplexan parasites is targeted and specific, primarily involving the disruption of critical cellular processes within the parasite itself, which minimizes its impact on the host animal. ponazuril.net

The primary target of ponazuril is believed to be the apicoplast, a non-photosynthetic plastid organelle unique to many apicomplexan parasites. nih.govresearchgate.net This organelle is vital for parasite survival, being involved in crucial metabolic pathways. Ponazuril is thought to interfere with the biochemical pathways responsible for pyrimidine synthesis, which are essential for producing the nucleic acids (DNA and RNA) required for parasite replication and proliferation. ponazuril.net By inhibiting these pathways, ponazuril effectively halts the parasite's ability to multiply, leading to the resolution of the infection. ponazuril.net

Ultrastructural studies on parasites treated with ponazuril reveal distinct morphological changes that confirm its mechanism of action. In studies with Toxoplasma gondii and Sarcocystis neurona, ponazuril was found to interfere with the normal process of parasite division, specifically endogenesis (internal budding). researchgate.netresearchgate.netnih.gov This interference disrupts cytokinesis, the final stage of cell division, leading to the formation of abnormal, multinucleated schizonts. researchgate.netresearchgate.net These aberrant stages are unable to complete their development. Subsequently, large vacuoles develop within these schizonts, and they ultimately degenerate. researchgate.netresearchgate.netnih.gov

Interestingly, ponazuril may exert its inhibitory effects in different ways on different apicomplexan parasites. nih.govresearchgate.net While the disruption of cytokinesis is a common theme, the specific enzyme systems targeted or the downstream effects of this inhibition may vary between parasite species such as Toxoplasma gondii, Neospora caninum, and Sarcocystis neurona. researchgate.net This suggests that while the general mode of action is conserved, there are subtle variations in the host-parasite interaction at the molecular level depending on the specific pathogen. nih.govresearchgate.net

Advanced Research Methodologies and Future Research Directions for Ponazuril D3

Development and Application of Advanced In Vitro and Ex Vivo Research Models

The limitations of traditional two-dimensional (2D) cell cultures in mimicking complex physiological environments have spurred the development of more sophisticated in vitro and ex vivo models. These advanced systems offer a more accurate representation of host-parasite interactions and are instrumental in the preclinical evaluation of deuterated compounds like Ponazuril-d3.

Utilization of Organ-on-a-Chip Systems for Translational Research

Organ-on-a-chip (OOC) technology has emerged as a revolutionary tool in biomedical research, providing micro-engineered systems that replicate the key functional units of organs. researchgate.netpharmafocusasia.comnih.govmdpi.comnih.gov These microfluidic devices can simulate the 3D architecture, mechanical cues, and physiological responses of organs such as the intestine, lung, and liver. nih.gov For this compound research, intestine-on-a-chip models are particularly valuable for studying its efficacy against enteric parasites like Eimeria. frontiersin.org These models can recreate the intestinal barrier and allow for the investigation of drug absorption, metabolism, and impact on the host-parasite interface in a controlled and physiologically relevant manner. researchgate.net The ability to co-culture multiple cell types and introduce immune cells further enhances the translational potential of these systems for infectious disease research. researchgate.net

Model TypeKey FeaturesRelevance to this compound Research
Intestine-on-a-Chip Microfluidic channels lined with intestinal epithelial cells, simulation of peristalsis, co-culture with immune and microbial cells. researchgate.netStudying the absorption, metabolism, and efficacy of this compound against enteric coccidia; assessing its impact on gut barrier function.
Liver-on-a-Chip 3D culture of hepatocytes, simulation of blood flow, potential for multi-organ integration. mdpi.comInvestigating the metabolic stability and potential hepatotoxicity of this compound.
Blood-Brain Barrier-on-a-Chip Co-culture of endothelial cells, pericytes, and astrocytes to mimic the blood-brain barrier. nih.govEvaluating the penetration and efficacy of this compound against neurological parasites like Sarcocystis neurona.

Co-culture Models for Host-Parasite Interaction Studies

Traditional monoculture systems fail to capture the intricate interplay between parasites and their host cells. Co-culture models, which involve the cultivation of two or more cell types, provide a more realistic environment for studying these interactions. For instance, co-culturing intestinal epithelial cells with immune cells can elucidate the immunomodulatory effects of this compound during a parasitic infection. parasite-journal.org Recent advancements have explored 2.5D and 3D cell culture systems, such as those using a collagen-based matrix, to better mimic the in vivo environment for parasites like Eimeria tenella. researchgate.net These models have shown promise in supporting the development of asexual parasitic stages, offering a more comprehensive platform for evaluating the efficacy of anticoccidial drugs. researchgate.net

Integration of High-Throughput Screening Methodologies in Compound Discovery

High-throughput screening (HTS) plays a crucial role in the early stages of drug discovery by enabling the rapid assessment of large compound libraries. In the context of this compound, HTS methodologies can be adapted to identify novel deuterated analogs with enhanced activity or to screen for synergistic interactions with other compounds. Miniaturization of in vitro models, such as the use of 96-well plates for Eimeria tenella invasion and replication assays, significantly increases the throughput of compound screening and reduces the number of animals required for research. nih.gov The development of multiplex screening methods, like biochip array technology, allows for the simultaneous detection of multiple anticoccidial agents from a single sample, further improving efficiency. thepoultrysite.comthepoultrysite.com

Application of Integrative Omics Approaches (e.g., Proteomics, Metabolomics) in Ponazuril (B1679043) Research

Integrative omics approaches, including proteomics and metabolomics, offer a holistic view of the molecular changes induced by a drug and the host's response to infection. routledge.commdpi.com These technologies are invaluable for elucidating the mechanism of action of this compound, identifying potential biomarkers of drug efficacy, and understanding mechanisms of drug resistance. routledge.commdpi.com

Proteomics involves the large-scale study of proteins and can be used to identify protein expression changes in both the parasite and host cells following treatment with this compound. researchgate.net This can reveal the drug's molecular targets and downstream effects on cellular pathways. researchgate.netmdpi.com Mass spectrometry-based proteomics is a powerful tool for identifying biomarkers and exploring the molecular pathways related to the underlying pathology of parasitic diseases. nih.gov

Metabolomics , the study of small molecules (metabolites), can provide insights into the metabolic pathways affected by this compound. mdpi.com By analyzing the metabolic profiles of treated and untreated parasites, researchers can identify key metabolic disruptions caused by the drug. researchgate.net This information can be crucial for optimizing the therapeutic efficacy of deuterated compounds.

Omics ApproachApplication in this compound ResearchPotential Outcomes
Proteomics - Identification of drug targets in the parasite.- Analysis of host and parasite protein expression changes upon treatment. researchgate.net- Elucidation of the mechanism of action.- Discovery of biomarkers for drug efficacy and resistance.
Metabolomics - Profiling of metabolic changes in the parasite after drug exposure.- Investigating the impact of deuteration on drug metabolism. mdpi.com- Understanding of metabolic pathways affected by the drug.- Optimization of the deuteration strategy for improved pharmacokinetic properties.

Future Methodological Advancements in Deuterated Compound Synthesis and Analysis

The synthesis and analysis of deuterated compounds present unique challenges. However, recent advancements in synthetic methodologies are making the incorporation of deuterium (B1214612) into organic molecules more efficient and selective. researchgate.netresearchgate.net Techniques such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration are continually being refined. researchgate.net The development of novel catalysts and the use of deuterated building blocks are streamlining the synthesis of complex molecules like this compound, ensuring high levels of deuterium incorporation and chemical purity. marketersmedia.com

In terms of analysis, high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy remain the cornerstone techniques for characterizing deuterated compounds. Future advancements will likely focus on increasing the sensitivity and resolution of these methods to allow for more precise quantification and localization of deuterium atoms within the molecule.

Identification and Addressing of Key Research Gaps in Veterinary Parasitology

Despite significant progress, several key research gaps remain in veterinary parasitology that can be addressed through focused research on deuterated compounds like this compound.

One of the most pressing issues is the emergence of drug resistance in parasites. frontiersin.orgnih.gov The continuous use of anticoccidial drugs has led to the selection of resistant strains of Eimeria. frontiersin.orgnih.gov Research into the mechanisms of resistance and the development of novel therapeutic agents are critical. cell.com Deuterated compounds may offer an advantage by altering the drug's interaction with its target or by modifying its metabolic profile to evade resistance mechanisms.

Another significant gap is the need for more effective treatments for neglected and under-researched parasitic diseases. frontiersin.org Many parasitic diseases in both veterinary and human medicine receive insufficient attention and funding. frontiersin.org The development of broad-spectrum, cost-effective drugs is a priority. The enhanced pharmacokinetic properties of deuterated compounds could potentially lead to more effective and convenient treatment regimens.

Furthermore, a deeper understanding of the complex interactions between parasites, their hosts, and the host's microbiota is needed. cell.comnih.gov Advanced in vitro models and omics approaches can be leveraged to study these intricate relationships and to evaluate how novel therapeutics like this compound modulate these interactions to the benefit of the host.

Exploration of Novel Applications of this compound Beyond Current Paradigms

While direct and extensive research specifically on novel applications of this compound is currently limited, the principles of deuteration in drug development provide a strong basis for postulating several promising future directions. These potential applications extend beyond the current use of Ponazuril and are primarily driven by the anticipated improvements in its metabolic profile.

One of the most immediate and practical applications of this compound is in the field of analytical chemistry and pharmacokinetic research . Due to its isotopic stability, this compound can serve as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods used to quantify Ponazuril in biological samples. nih.govnih.gov The use of a deuterated internal standard allows for more accurate and precise measurements by correcting for variations in sample preparation and instrument response. lcms.cz

Beyond its role as an analytical tool, the enhanced metabolic stability of this compound could unlock new therapeutic possibilities. A slower rate of metabolism could lead to a longer half-life and more sustained plasma concentrations of the active drug. juniperpublishers.com This improved pharmacokinetic profile could be advantageous in several scenarios:

Treatment of Chronic or Persistent Infections: For protozoal infections that require long-term treatment, a deuterated version of Ponazuril could potentially reduce dosing frequency, improving compliance and convenience for both veterinarians and animal owners.

Prophylactic Use: In high-risk populations, such as in herds or kennels with a history of coccidiosis outbreaks, a longer-acting formulation based on this compound could offer a more effective prophylactic strategy.

Targeting Drug-Resistant Parasites: While not directly altering the mechanism of action, a more sustained therapeutic concentration of the drug could potentially be more effective against parasite strains that exhibit partial resistance to standard dosing regimens of non-deuterated Ponazuril.

Furthermore, the altered metabolism of this compound might lead to a different metabolite profile. In some instances, drug metabolites can be associated with adverse effects. nih.gov By slowing down the metabolic process, deuteration could potentially reduce the formation of undesirable metabolites, leading to an improved safety profile.

The potential for "metabolic shunting" represents another exciting avenue for research. By blocking a primary metabolic pathway through deuteration, the drug may be metabolized through alternative routes, potentially leading to the formation of novel active metabolites with different therapeutic properties. nih.gov

The exploration of these novel applications will necessitate a series of preclinical and clinical studies to confirm the theoretical benefits of deuterating Ponazuril. These studies would involve comparative pharmacokinetic profiling, efficacy trials in target animal species, and comprehensive safety assessments.

Interactive Data Table: Potential Research Areas for this compound

Research AreaRationalePotential Impact
Pharmacokinetic Profiling Determine the half-life, clearance, and bioavailability of this compound compared to Ponazuril in various animal species.Optimized dosing regimens, potential for reduced dosing frequency.
Efficacy in Chronic Infections Evaluate the efficacy of this compound in animal models of chronic or persistent protozoal diseases.Improved treatment outcomes for challenging infections.
Metabolite Identification Characterize the metabolic profile of this compound to identify any new or altered metabolites.Enhanced understanding of the drug's safety and mechanism of action.
In Vitro Susceptibility Testing Assess the activity of this compound against a panel of protozoal isolates, including those with reduced susceptibility to Ponazuril.Potential for overcoming or delaying the development of drug resistance.

Q & A

How can researchers validate the purity and stability of Ponazuril-d3 in experimental formulations under varying storage conditions?

Basic Research Focus
To ensure reliability in pharmacokinetic or metabolic studies, analytical validation using high-performance liquid chromatography–mass spectrometry (HPLC-MS) is critical. Parameters include:

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) for trace impurities .
  • Accelerated stability testing under controlled temperature/humidity (e.g., 25°C/60% RH vs. 40°C/75% RH) to model degradation pathways .
  • Isotopic integrity checks (e.g., deuterium retention via nuclear magnetic resonance (NMR)) to confirm structural stability .

What methodologies resolve contradictions in this compound’s pharmacokinetic data between in vitro and in vivo models?

Advanced Research Focus
Discrepancies may arise from differences in metabolic enzyme activity or tissue distribution. Recommended approaches:

  • Compartmental pharmacokinetic modeling to reconcile in vitro metabolic rates (e.g., microsomal assays) with in vivo plasma concentration-time profiles .
  • Tracer studies using dual-labeled this compound (e.g., ¹⁴C and deuterium) to track metabolite pathways .
  • Species-specific cytochrome P450 inhibition assays to identify interspecies metabolic variations .

How should researchers design experiments to assess this compound’s efficacy against drug-resistant protozoan strains?

Basic Research Focus
A robust dose-response framework is essential:

  • Minimum Inhibitory Concentration (MIC) assays in culture media with incremental this compound concentrations (e.g., 0.1–100 µM) .
  • Time-kill curve analyses to evaluate static vs. cidal effects .
  • Control groups using non-deuterated Ponazuril to isolate isotopic effects on resistance .

What advanced statistical methods address variability in this compound’s bioavailability across animal models?

Advanced Research Focus
High inter-subject variability requires:

  • Mixed-effects modeling to account for random factors (e.g., individual metabolic rates) .
  • Bioequivalence testing (e.g., 90% confidence intervals for AUC and Cmax ratios) .
  • Bootstrap resampling to validate small-sample pharmacokinetic datasets .

How can isotopic effects of deuterium in this compound be quantified to avoid confounding metabolic study results?

Advanced Research Focus
Deuterium’s kinetic isotope effect (KIE) may alter metabolic rates. Mitigation strategies:

  • Comparative studies with non-deuterated Ponazuril in parallel cohorts .
  • Computational modeling (e.g., density functional theory) to predict KIE on CYP450-mediated oxidation .
  • Metabolite profiling using high-resolution MS to detect deuterium loss in hydroxylated derivatives .

What ethical and methodological standards apply to human cell-line studies involving this compound?

Basic Research Focus
For in vitro human cell research:

  • Institutional Review Board (IRB) approval for primary cell lines .
  • Cytotoxicity thresholds established via MTT assays prior to metabolic studies .
  • Documentation of deuterated compound handling per OSHA guidelines (e.g., waste disposal protocols) .

How do researchers optimize chromatographic separation of this compound from endogenous matrix components in biological samples?

Basic Research Focus
Key steps for LC-MS/MS method development:

  • Mobile phase optimization (e.g., acetonitrile vs. methanol gradients) to enhance peak symmetry .
  • Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce phospholipid interference .
  • Ion suppression tests via post-column infusion to identify matrix effects .

What criteria determine the validity of this compound as an internal standard in quantitative bioanalysis?

Advanced Research Focus
A valid internal standard must:

  • Co-elute with the analyte but resolve from isobaric interferences (e.g., d3 vs. d0 transitions) .
  • Exhibit similar extraction recovery and ionization efficiency to the target analyte .
  • Lack isotopic cross-talk in MS/MS channels, verified via spectral overlap tests .

How can contradictory findings about this compound’s solubility in aqueous vs. lipid matrices be resolved?

Advanced Research Focus
Conflicting solubility data often stem from assay conditions. Solutions include:

  • Dynamic light scattering (DLS) to detect micelle formation in lipid emulsions .
  • pH-dependent solubility profiling (e.g., 1.2–7.4 to simulate gastrointestinal gradients) .
  • Molecular dynamics simulations to predict solvent interaction energies .

What protocols ensure reproducibility in synthesizing this compound for multi-center trials?

Advanced Research Focus
Standardization requires:

  • Batch-to-batch deuterium enrichment verification via elemental analysis or NMR .
  • Strict reaction stoichiometry (e.g., molar ratios of deuterium oxide in exchange reactions) .
  • Inter-laboratory validation using shared reference materials and SOPs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.